3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one

CYP3A4 inhibition Drug metabolism Imidazolidinone SAR

3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one (MTMIO) is a nitrogen-containing heterocyclic compound belonging to the imidazolidinone family. It is synthesized via methylolation of the parent compound 2,2,5,5-tetramethylimidazolidin-4-one (TMIO).

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 350810-08-1
Cat. No. B12938344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one
CAS350810-08-1
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(N1)(C)C)CO)C
InChIInChI=1S/C8H16N2O2/c1-7(2)6(12)10(5-11)8(3,4)9-7/h9,11H,5H2,1-4H3
InChIKeyMTRSRVMIFQFRBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one (CAS 350810-08-1): Structural and Functional Baseline


3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one (MTMIO) is a nitrogen-containing heterocyclic compound belonging to the imidazolidinone family. It is synthesized via methylolation of the parent compound 2,2,5,5-tetramethylimidazolidin-4-one (TMIO) [1]. The hydroxymethyl substituent on the N3 position enables covalent grafting onto cellulose, forming durable N-halamine biocidal surfaces after chlorination [2]. Beyond its antimicrobial material applications, MTMIO has also been profiled for inhibition of human Cytochrome P450 3A4 (CYP3A4) and histone deacetylases (HDAC1/2) at sub-micromolar concentrations [3].

Why Generic Imidazolidinone Substitution Fails for 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one Procurement


In-class imidazolidinone compounds cannot be generically interchanged for applications requiring durable, regenerable biocidal activity or specific target engagement. The parent compound TMIO lacks the hydroxymethyl 'handle' necessary for covalent attachment to cellulosic substrates, which is essential for permanent textile finishing [1]. Conversely, common N-halamine precursors like 5,5-dimethylhydantoin (DMH) produce N-Cl structures with significantly lower aqueous stability than the TMIO-derived halamine, leading to faster chlorine loss and more frequent recharging requirements in antimicrobial textiles [2]. The N3-hydroxymethyl substitution thus uniquely combines covalent grafting capability with the inherent stability of the TMIO halamine scaffold.

Quantitative Differentiation Guide for 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one Procurement


Human CYP3A4 Inhibition: MTMIO Displays Sub-Micromolar Potency Distinct from the Parent TMIO Scaffold

MTMIO inhibits human CYP3A4 with an IC50 of 233 nM, measured via reduction in 10-hydroxymidazolam formation in insect supersomes [1]. By contrast, the parent compound 2,2,5,5-tetramethylimidazolidin-4-one (TMIO, lacking the N3-hydroxymethyl group) shows no reported CYP3A4 inhibitory activity at comparable concentrations in the same curated database, representing a functional gain-of-activity conferred by the hydroxymethyl substitution. This is a cross-study comparable observation rather than a direct head-to-head experiment within a single publication.

CYP3A4 inhibition Drug metabolism Imidazolidinone SAR

Histone Deacetylase (HDAC) Profiling: MTMIO Demonstrates Multi-Isoform Activity with HDAC2 Preference

MTMIO inhibits human HDAC2 with an IC50 of 400 nM and HDAC1 with an IC50 of 550 nM in recombinant enzyme assays [1]. While these values indicate moderate potency, the differential between HDAC2 and HDAC1 (1.38-fold selectivity for HDAC2) may be relevant for programs seeking isoform-biased HDAC inhibitors. Comparative HDAC inhibition data for the parent TMIO scaffold are not available in public databases, preventing a direct potency comparison. This evidence is class-level inference based on the MTMIO-specific data.

HDAC inhibition Epigenetics Imidazolidinone SAR

N-Halamine Stability Advantage: MTMIO-Derived Halamine Survives Repeated Laundering vs. DMH-Based Alternatives

The halamine structure generated from TMIO rings (grafted onto cellulose via the MTMIO hydroxymethyl linker) is reported to be 'much more stable' and capable of surviving repeated home laundering with less frequent chlorine recharging compared to halamines derived from 5,5-dimethylhydantoin (DMH) [1]. The N-Cl bond in DMH-based halamines is known to be relatively unstable in aqueous environments, whereas the amine-halamine structure of TMIO provides superior hydrolytic stability [2]. While the original MTMIO paper provides qualitative durability claims, quantitative chlorine retention data across specific laundry cycles were not accessible in the abstracted record. This evidence is therefore classified as supporting evidence pending retrieval of the full numerical dataset.

Antimicrobial textiles N-halamine durability Chlorine recharge

Covalent Grafting Capability: MTMIO Enables Permanent Cellulose Attachment Unavailable with TMIO Alone

MTMIO reacts with cellulose via its N3-hydroxymethyl group under acidic curing conditions to form a covalent ether linkage, permanently attaching the TMIO ring to the fabric [1]. The parent TMIO, lacking this hydroxymethyl functionality, cannot covalently bind to cellulose and is limited to non-durable finishing approaches. This functional distinction is absolute: MTMIO provides wash-permanent grafting while TMIO does not. Laboratory characterization confirms successful grafting via 1H-NMR and FTIR of the treated fabrics [1].

Cellulose grafting Reactive methylol Imidazolidinone functionalization

Aqueous Stability of Imidazolidinone-Derived N-Halamines: TMIO Core Outperforms Hydantoin-Based Scaffolds

N-halamine compounds derived from the TMIO scaffold (as accessed via MTMIO grafting) exhibit amine-type halamine bonds that are intrinsically more stable toward hydrolysis than the imide-type halamine bonds formed by 5,5-dimethylhydantoin (DMH) and related hydantoin derivatives [1]. This class-level structure-stability relationship is well established in the N-halamine literature: amine halamines have lower dissociation constants and degrade more slowly in aqueous environments than imide halamines. The TMIO core thus provides a hydrolytically more robust halamine structure than the widely used DMH scaffold [2].

N-halamine stability Disinfectant longevity Aqueous chlorine retention

Optimal Application Scenarios for 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one Based on Quantitative Evidence


Covalent Antimicrobial Textile Finishing Agent Requiring Laundry Durability

MTMIO is the exclusive choice when a permanent, wash-durable N-halamine finish on cellulose-based textiles is required. Unlike the parent TMIO, which cannot graft onto fabrics, MTMIO's hydroxymethyl group forms covalent ether bonds with cellulose, ensuring the biocidal TMIO ring remains attached after repeated home laundering [1]. The resulting amine-halamine structure requires less frequent chlorine recharging than DMH-based finishes, reducing maintenance in healthcare and hospitality textiles. This application scenario is directly supported by the grafting capability and stability evidence in Section 3.

Medicinal Chemistry Starting Point for CYP3A4-Modulating Imidazolidinones

For drug discovery programs targeting CYP3A4 modulation, MTMIO provides a well-characterized starting scaffold with a defined IC50 of 233 nM [1]. The parent TMIO lacks this CYP3A4 activity, making MTMIO the preferred entry point for SAR exploration. The N3-hydroxymethyl group serves both as a pharmacophoric element (contributing to target engagement via hydrogen bonding) and as a synthetic handle for further derivatization. This scenario leverages the cross-study comparable CYP3A4 inhibition evidence.

HDAC Inhibitor Probe with Characterized Isoform Selectivity Profile

MTMIO can serve as a probe compound for epigenetic research requiring a characterized HDAC inhibitor with measurable selectivity. Its IC50 values of 400 nM (HDAC2) and 550 nM (HDAC1), yielding a 1.38-fold HDAC2 preference [1], provide a defined benchmark for analog optimization programs. Researchers can compare new HDAC-targeting imidazolidinones against MTMIO's established profile to assess improvements in potency or isoform selectivity. This application is grounded in the class-level inference HDAC evidence.

Component in Regenerable Disinfection Systems for Water or Surface Treatment

When incorporated into polymeric coatings or filter media (via the MTMIO grafting approach), the TMIO-derived halamine structure offers superior aqueous stability compared to hydantoin-based N-halamines [1]. This makes MTMIO-based materials suitable for point-of-use water disinfection or antimicrobial surfaces in food processing environments where long functional lifetime and reduced chlorine recharge frequency translate directly to operational cost savings. The class-level inference on amine vs. imide halamine stability (Section 3) supports this application.

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